1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
Description
1-[(3-Chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide (hereafter referred to as Compound A) is a pyridine-3-carboxamide derivative characterized by a 3-chlorophenylmethyl group at the 1-position of the dihydropyridine ring and an N-phenylcarboxamide moiety at position 3. Its molecular formula is C₁₉H₁₆ClN₃O₄S, with a molar mass of 417.87 g/mol . The compound’s structure features a planar conformation due to extended π-conjugation across the aromatic rings and the amide bridge, a common trait in related derivatives .
Key structural attributes include:
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-15-7-4-6-14(12-15)13-22-11-5-10-17(19(22)24)18(23)21-16-8-2-1-3-9-16/h1-12H,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQQWZDEIMYPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with phenyl isocyanate to introduce the N-phenyl group and form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Crystallographic and Conformational Analysis
- Planarity and Tautomerism : Compound A and its analogs (e.g., N-(3-Bromo-2-methylphenyl) derivative) adopt near-planar conformations, with dihedral angles between aromatic rings ranging from 8.38° to 12° . The keto-amine tautomer is favored over the hydroxy-pyridine form, as confirmed by X-ray diffraction .
- Hydrogen Bonding : Centrosymmetric dimers form via N–H⋯O interactions in Compound A ’s brominated analog, a feature critical for crystal packing and stability .
Functional Group Impact on Properties
- Halogen Substituents : Chlorine (Compound A) vs. bromine ( analog) affect molar mass, polarizability, and van der Waals interactions. Bromine’s larger atomic radius may enhance binding in hydrophobic pockets .
- Sulfonamide vs.
- N-Substituents : Bulky groups (e.g., cycloheptyl in ) increase lipophilicity, impacting blood-brain barrier penetration, while phenyl groups (Compound A) favor π-π stacking in protein binding .
Biological Activity
1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by relevant data and case studies.
Chemical Structure
The compound belongs to the dihydropyridine class, characterized by a pyridine ring with various substituents. The presence of the 3-chlorophenyl group and the carboxamide functionality contributes to its biological activity.
Antibacterial Activity
Recent studies have indicated that derivatives of dihydropyridines exhibit significant antibacterial properties. For instance, compounds similar to this compound were tested against various bacterial strains:
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 33e (R=2-Cl) | S. aureus | 12.4 |
| 33e (R=2-Cl) | B. cereus | 16.4 |
| 33e (R=2-Cl) | E. coli | 16.5 |
| 33e (R=2-Cl) | K. pneumoniae | 16.1 |
These results demonstrate that certain derivatives exhibit greater potency than standard antibiotics like ciprofloxacin .
Anti-inflammatory Activity
In vitro studies have shown that related compounds possess anti-inflammatory effects superior to curcumin. This was assessed using established models for inflammation, where the compound demonstrated a capacity to inhibit pro-inflammatory cytokines .
Anticancer Potential
The anticancer activity of dihydropyridine derivatives has been explored through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. Notably, compounds have shown effectiveness against breast cancer and leukemia cell lines, indicating their potential as therapeutic agents .
Binding Interactions
Molecular docking studies reveal that the compound interacts favorably with various biological targets, including enzymes and receptors involved in inflammation and bacterial resistance mechanisms. For example, binding affinities with bovine serum albumin (BSA) suggest a significant pharmacokinetic profile .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring and the carboxamide group can enhance biological activity. Compounds with electron-withdrawing groups generally exhibited improved antibacterial efficacy compared to their electron-donating counterparts .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effect of synthesized dihydropyridine derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that modifications at the phenyl position led to varying degrees of activity, with some compounds achieving MIC values as low as 0.3 µM against resistant strains .
- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory properties of related compounds in a murine model of inflammation, demonstrating significant reductions in edema and inflammatory markers when treated with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
